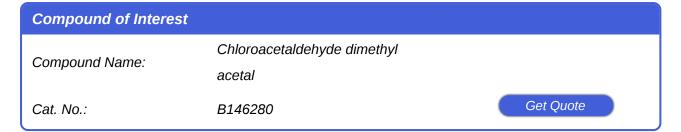


"physical and chemical properties of chloroacetaldehyde dimethyl acetal"

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An In-depth Technical Guide to Chloroacetaldehyde Dimethyl Acetal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **chloroacetaldehyde dimethyl acetal** (CAS No. 97-97-2). It includes detailed experimental protocols for its synthesis and key reactions, and illustrates its utility as a versatile chemical intermediate in organic synthesis, particularly in the development of pharmaceutical agents.

Core Physical and Chemical Properties

Chloroacetaldehyde dimethyl acetal, also known as 2-chloro-1,1-dimethoxyethane, is a colorless to yellowish liquid.[1] It serves as a stable, protected form of the highly reactive chloroacetaldehyde, making it a valuable reagent in multi-step syntheses.[2] Its key physical and chemical properties are summarized in the table below.



Property	Value	Citations
CAS Number	97-97-2	[3][4][5]
Molecular Formula	C4H9ClO2	[3][4][5]
Molecular Weight	124.57 g/mol	[3][4][5]
Appearance	Clear, colorless to yellowish liquid	[1]
Odor	Pungent, aromatic, mild ether- like	[1][6]
Density	1.094 g/mL at 25 °C	[3][4][7]
Boiling Point	128-130 °C	[3][4][7]
Melting Point	-73 °C	[3][7]
Flash Point	28 °C (84 °F)	[3][8]
Refractive Index (n20/D)	1.415	[3][4][9]
Solubility in Water	52 g/L at 20 °C	[1][10]
Stability	Stable under normal temperatures and pressures; moisture sensitive	[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and quality control of **chloroacetaldehyde dimethyl acetal**. The following tables summarize its key spectral characteristics.

NMR Spectroscopy

¹H NMR (Solvent: CDCl₃)



Chemical Shift (ppm)	Multiplicity	Assignment
~4.63	Triplet (t)	-CH(OCH ₃) ₂
~3.51	Doublet (d)	-CH ₂ Cl

| ~3.40 | Singlet (s) | -OCH3 (6H) |

¹³C NMR (Solvent: CDCl₃)

Chemical Shift (ppm)	Assignment
~102.5	-CH(OCH₃)₂
~54.5	-OCH₃

|~45.0 | -CH₂Cl |

Note: Exact chemical shifts may vary slightly depending on the solvent and instrument.

Infrared (IR) Spectroscopy

Key IR absorption peaks provide information about the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Bond Vibration	Functional Group
2950-2850	C-H Stretch	Alkane
1450-1380	C-H Bend	Alkane
1190-1050	C-O Stretch	Acetal (C-O-C-O-C)
750-650	C-Cl Stretch	Alkyl Halide

Mass Spectrometry (Electron Ionization)

Mass spectrometry data is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak [M]⁺ is expected at m/z 124/126 due to the presence



of chlorine isotopes (35Cl/37Cl).

m/z Value	Interpretation
124/126	[M] ⁺ Molecular ion
93	[M - OCH₃]+ Loss of a methoxy radical
75	[CH(OCH ₃) ₂] ⁺ Acetal fragment, often the base peak
49/51	[CH ₂ Cl] ⁺ Chloromethyl fragment

Chemical Properties and Reactivity

Chloroacetaldehyde dimethyl acetal's reactivity is defined by two primary features: the acidlabile acetal group and the reactive carbon-chlorine bond.

- Acetal Group: The dimethyl acetal serves as a protecting group for the aldehyde
 functionality. It is stable to basic and neutral conditions but can be readily hydrolyzed under
 acidic conditions to regenerate the highly electrophilic chloroacetaldehyde in situ. This allows
 for controlled reactions at the aldehyde position.
- Chloromethyl Group: The chlorine atom provides a reactive site for nucleophilic substitution, enabling the introduction of a wide range of functional groups. This bifunctionality makes it a versatile building block for synthesizing complex molecules and various heterocycles.

Experimental Protocols

The following sections detail methodologies for the synthesis, purification, and key reactions of **chloroacetaldehyde dimethyl acetal**.

Synthesis from Vinyl Acetate and Purification

This protocol describes a common industrial method for synthesizing **chloroacetaldehyde dimethyl acetal**, followed by neutralization and purification.

Materials:



- Vinyl acetate
- Methanol (anhydrous)
- Chlorine gas
- Calcium oxide (CaO) or Calcium hydroxide (Ca(OH)₂)
- Reaction vessel with stirring, cooling capabilities, and gas inlet
- Distillation apparatus (e.g., Vigreux column)

Procedure:

- Reaction Setup: Charge the reaction vessel with a molar excess of anhydrous methanol.
 Cool the vessel to a temperature between 0 °C and 2 °C using an ice-water bath.
- Reagent Addition: Simultaneously and slowly introduce stoichiometric amounts of vinyl
 acetate and chlorine gas into the cooled methanol over approximately 1 hour, maintaining
 vigorous stirring and ensuring the temperature does not exceed 5 °C.
- Removal of Low Boilers: After the addition is complete, distill off the low-boiling components (primarily methyl acetate and excess methanol) using a Vigreux column. This step also removes a significant portion of the HCl byproduct.
- Neutralization: Cool the remaining liquid residue to 40-50 °C. Slowly add calcium oxide or calcium hydroxide in portions with stirring until the pH of an aqueous extract of the mixture is greater than 5 (typically between 3.1 and 3.4 is sufficient for phase separation). This will neutralize the remaining HCl.
- Phase Separation: After neutralization is complete, stop stirring and allow the mixture to separate into two distinct liquid phases: an upper organic layer containing the product and a lower aqueous layer.
- Purification: Separate the upper organic layer. Purify the crude chloroacetaldehyde
 dimethyl acetal by fractional distillation under reduced pressure (b.p. 55 °C at 50 mm Hg).



The final product should be a clear, colorless liquid with a purity of >99% as determined by gas chromatography.

Acid-Catalyzed Hydrolysis (Deprotection)

This protocol describes the deprotection of the acetal to generate chloroacetaldehyde for subsequent reactions.

Materials:

- Chloroacetaldehyde dimethyl acetal
- Tetrahydrofuran (THF) or Acetone
- 1 M Hydrochloric acid (HCl) or another acid catalyst (e.g., Amberlyst-15 resin)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

- Reaction Setup: Dissolve chloroacetaldehyde dimethyl acetal (1 equivalent) in THF or acetone to a concentration of 0.1-0.5 M in a round-bottom flask.
- Hydrolysis: Add an equal volume of 1 M HCl to the solution. Stir the resulting biphasic mixture vigorously at room temperature.
- Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed.
- Workup: Carefully neutralize the reaction mixture by the slow, dropwise addition of saturated NaHCO₃ solution until gas evolution ceases.
- Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an organic solvent (e.g., diethyl ether).



• Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the solution and concentrate it under reduced pressure to yield the crude chloroacetaldehyde. Due to the high reactivity and instability of chloroacetaldehyde, it is typically used immediately in the next synthetic step without further purification.

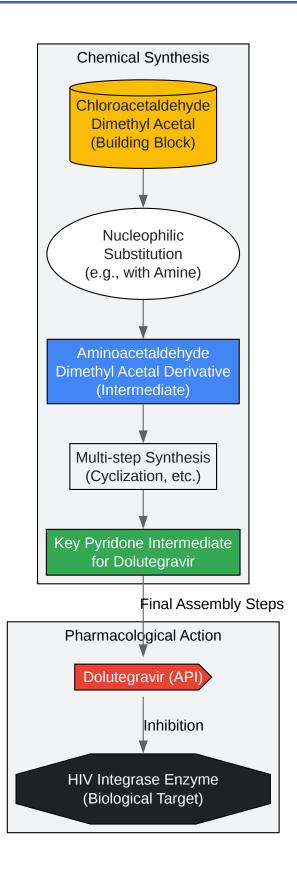
Applications in Drug Development

Chloroacetaldehyde dimethyl acetal is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The acetal provides stability and controlled reactivity, which is essential for constructing complex molecular architectures.

A prominent example is its role in the synthesis of HIV integrase inhibitors like Dolutegravir. While Dolutegravir's synthesis often uses the related aminoacetaldehyde dimethyl acetal, this starting material is frequently prepared from **chloroacetaldehyde dimethyl acetal** via nucleophilic substitution with an amine source. The 1-(2,2-dimethoxyethyl) group, introduced via this building block, is a crucial structural motif in a key pyridone intermediate required for the final drug structure.

The diagram below illustrates the logical workflow from the **chloroacetaldehyde dimethyl acetal** building block to a key intermediate in the synthesis of Dolutegravir, which ultimately inhibits the HIV integrase enzyme.





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Caption: Role of the acetal building block in the synthesis of Dolutegravir.

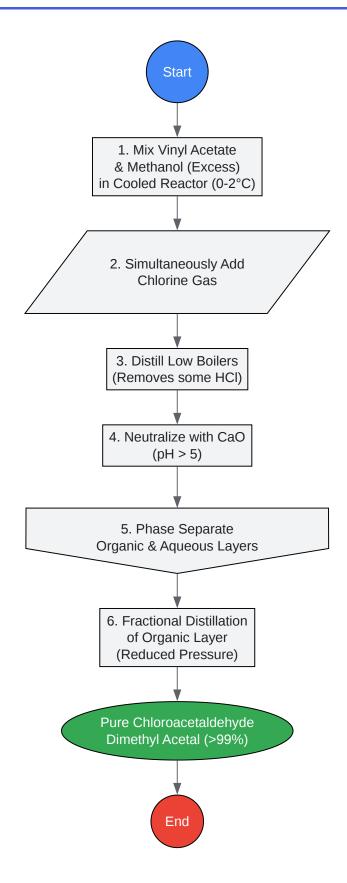




Workflow and Mechanism Diagrams Synthesis and Purification Workflow

The following diagram outlines the general workflow for the industrial synthesis and purification of **chloroacetaldehyde dimethyl acetal**.





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Caption: General workflow for the synthesis and purification of the target compound.

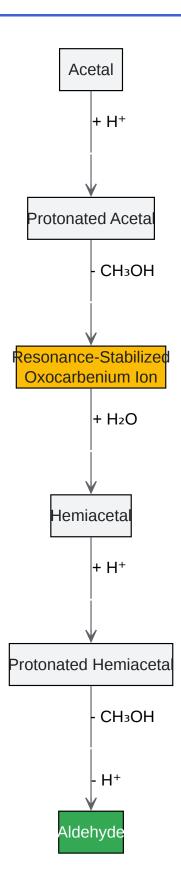




Mechanism of Acid-Catalyzed Hydrolysis

The deprotection of the acetal proceeds via a well-established acid-catalyzed mechanism, which is illustrated below.





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